molecular formula C13H16F3N3O2 B1404151 tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 877402-39-6

tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No. B1404151
M. Wt: 303.28 g/mol
InChI Key: HBKOLFLTHFASNK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .


Physical And Chemical Properties Analysis

The compound is likely to maintain drug-likeness during lead optimization as all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400 .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • The compound has been involved in chemical reactions, such as reacting with trifluoroacetic acid (TFA) for the elimination of tert-butylester groups, leading to the formation of pyridine and cyclic hydroxamic acid derivatives (Görlitzer & Baltrusch, 2000).
  • It serves as a precursor in the synthesis of complex structures, like in the formation of a 9-hydroxy-β-carbolin-4-carboxylic acid derivative, highlighting its utility in organic synthesis (Görlitzer & Baltrusch, 2000).

Pharmaceutical Applications

  • Research has explored its potential in medicinal chemistry, specifically for malaria treatment. Derivatives of this compound have been evaluated for their antimalarial activity, indicating its role in drug discovery (Chavchich et al., 2016).

Advanced Material Synthesis

  • The compound is used in synthesizing advanced materials, like in the preparation of sterically non-nucleophilic bases, demonstrating its utility in material science (Herrera-Fernández et al., 2007).
  • It's involved in the synthesis of polyfunctional thiazolo[3,2-c]pyrimidines, a class of compounds with potential applications in various fields including pharmaceuticals and material sciences (Litvinchuk et al., 2021).

Molecular Structure Studies

  • The compound has been a subject in the study of molecular structures, like in the crystal structure analysis of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate (Dong et al., 1999).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided .

Future Directions

The compound could be further explored for its potential in treating mTOR-related diseases . It could also be investigated for its use in treating PI3K-related diseases .

properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-5-4-8-6-17-10(13(14,15)16)18-9(8)7-19/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKOLFLTHFASNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

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